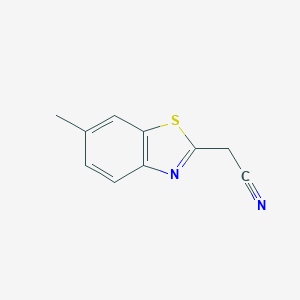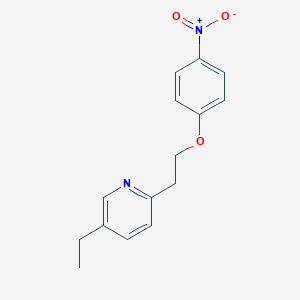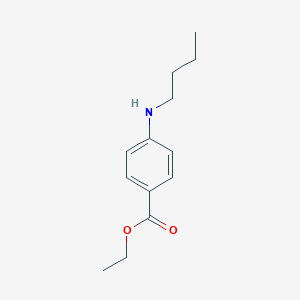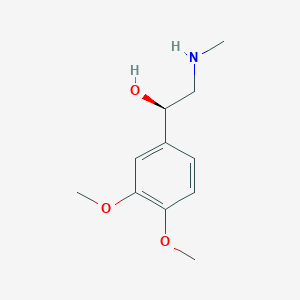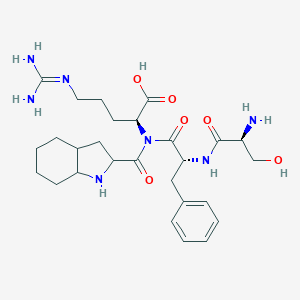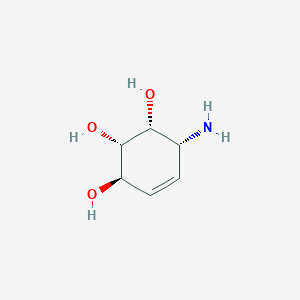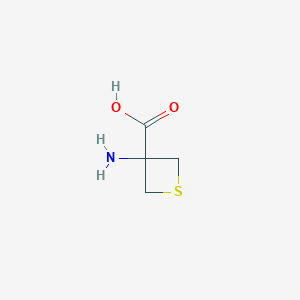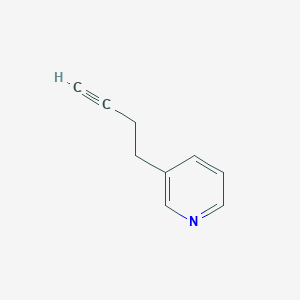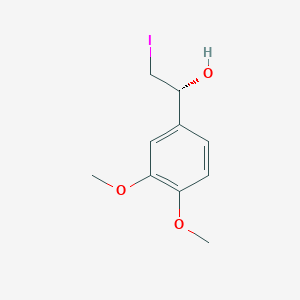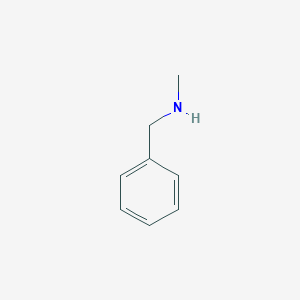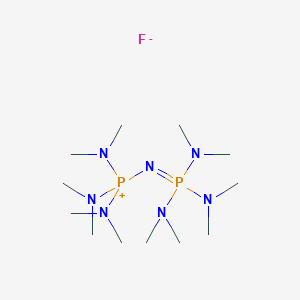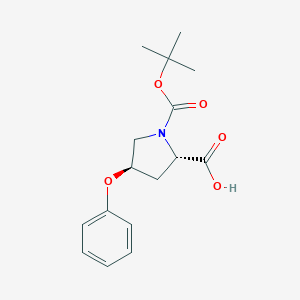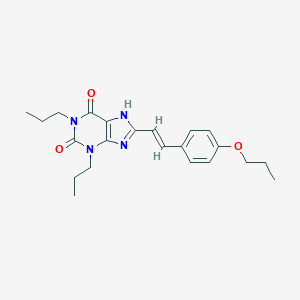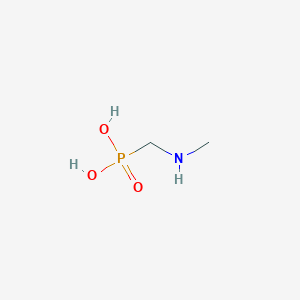![molecular formula C12H11NO2S B140869 2-[4-(Thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-32-0](/img/structure/B140869.png)
2-[4-(Thiazol-2-yl)phenyl]propionic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Thiazol-2-yl)phenyl]propionic acid, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. TPCA-1 is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation, which is a key regulator of inflammation and immune responses.
Mécanisme D'action
2-[4-(Thiazol-2-yl)phenyl]propionic Acid inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid binds to the ATP-binding site of IKKβ, which is a kinase that phosphorylates IκBα, and prevents its activation. This results in the accumulation of IκBα and the inhibition of NF-κB activation.
Effets Biochimiques Et Physiologiques
2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking NF-κB activation. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid also enhances the anti-tumor activity of chemotherapy drugs by inhibiting NF-κB activation in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(Thiazol-2-yl)phenyl]propionic Acid is a potent and selective inhibitor of NF-κB activation, which makes it a valuable tool for studying the role of NF-κB in various biological processes. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been shown to have low toxicity in vitro and in vivo, which makes it a safe tool for scientific research. However, 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has a relatively short half-life in vivo, which limits its use in long-term experiments.
Orientations Futures
For the use of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid in scientific research include studying the role of NF-κB in other biological processes, developing more potent and selective inhibitors, and using 2-[4-(Thiazol-2-yl)phenyl]propionic Acid in combination with other drugs.
Méthodes De Synthèse
The synthesis of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid involves the condensation of 2-bromo-4-(thiazol-2-yl)phenylboronic acid with 2-bromo propionic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to obtain 2-[4-(Thiazol-2-yl)phenyl]propionic Acid. The yield of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid can be improved by optimizing the reaction conditions, such as the reaction temperature and solvent.
Applications De Recherche Scientifique
2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been widely used in scientific research to study the role of NF-κB in various biological processes, such as inflammation, immune response, and cancer. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has also been shown to enhance the anti-tumor activity of chemotherapy drugs in preclinical models.
Propriétés
Numéro CAS |
132483-32-0 |
|---|---|
Nom du produit |
2-[4-(Thiazol-2-yl)phenyl]propionic Acid |
Formule moléculaire |
C12H11NO2S |
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
2-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11NO2S/c1-8(12(14)15)9-2-4-10(5-3-9)11-13-6-7-16-11/h2-8H,1H3,(H,14,15) |
Clé InChI |
WFIOEZDXTVJKMT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



